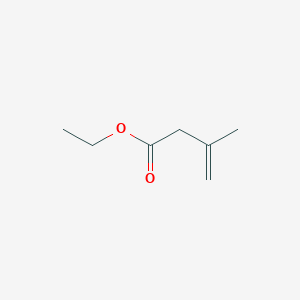

3-Butenoic acid, 3-methyl-, ethyl ester

Description

Contextualization within the Field of Unsaturated Ester Chemistry

Unsaturated esters are a broad class of organic compounds characterized by the presence of both an ester functional group and a carbon-carbon double bond. Their chemical behavior is largely dictated by the relative positions of these two features. A significant portion of academic literature focuses on α,β-unsaturated esters, where the double bond is conjugated with the carbonyl group of the ester. This conjugation leads to specific reactivity patterns, such as susceptibility to nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition. sciforum.net

In contrast, 3-Butenoic acid, 3-methyl-, ethyl ester is a β,γ-unsaturated ester. The double bond is located between the β and γ carbons relative to the carbonyl group, meaning it is not in direct conjugation with the ester's π-system. This "deconjugated" arrangement imparts a different set of reactive properties. β,γ-Unsaturated esters are recognized as versatile synthons in organic synthesis. nih.gov Their reactivity is not dominated by the vinylogous reactivity seen in their α,β-isomers; instead, they can undergo reactions at the isolated double bond (e.g., addition, oxidation) or participate in reactions involving the enolate formed by deprotonation at the α-position. researchgate.net The formation of a dienolate from a β,γ-unsaturated carbonyl compound creates two potentially reactive sites (the α and γ positions), offering distinct pathways for chemical transformations. researchgate.net

Significance in Contemporary Organic Synthesis and Materials Science Research

The specific utility of this compound in published research is not as extensively documented as that of its isomers. However, the broader class of β,γ-unsaturated esters is significant. These structures serve as crucial intermediates and building blocks in the synthesis of more complex molecules. For instance, the selective synthesis of β,γ-unsaturated esters can be achieved through advanced catalytic methods, such as palladium-catalyzed alkoxycarbonylation of allenes, where ligand choice dictates the isomeric outcome. acs.org

Furthermore, β,γ-alkenyl esters containing an α-tertiary carbon are motifs found in natural products and are utilized as key precursors for intricate molecular architectures. acs.org Research on related compounds underscores the potential applications for this structural class. The related compound methyl 3-butenoate, for example, is employed in the synthesis of dipeptide olefin isosteres via intermolecular olefin cross-metathesis. chemicalbook.com While direct studies on the polymerization of ethyl 3-methyl-3-butenoate are limited in available literature, unsaturated esters, in general, are widely used in the polymer industry for the production of plastics and resins. rsc.org The presence of the reactive double bond makes it a potential monomer for polymerization, although its specific performance and properties in materials science would be a subject for dedicated research.

Structural Characteristics and Isomeric Considerations in Research Design

The defining structural characteristic of this compound is the terminal double bond at the 3-position, which is isolated from the ethyl ester functionality. This structure contrasts sharply with its more common and thermodynamically more stable isomer, ethyl 3-methyl-2-butenoate (an α,β-unsaturated ester). acs.orgnbinno.com This isomer, also known as ethyl senecioate, benefits from the energetic stability of a conjugated π-system. nbinno.com Another key isomer is the fully saturated analog, ethyl 3-methylbutanoate (ethyl isovalerate), which lacks a carbon-carbon double bond entirely. wikipedia.org

The distinction between the β,γ- and α,β-isomers is a critical consideration in research design. The choice of isomer dictates the potential reaction pathways. For example, a synthetic plan requiring a conjugate addition would necessitate the use of the α,β-isomer, ethyl 3-methyl-2-butenoate. nbinno.com Conversely, a strategy involving the functionalization of an isolated double bond or the formation of a dienolate for γ-alkylation would require the β,γ-isomer. researchgate.net

Recent advancements in photochemistry have demonstrated that it is possible to achieve a contra-thermodynamic positional isomerization, converting a more stable α,β-unsaturated ester into the less stable β,γ-alkenyl ester through photoenolization. acs.org This process allows for the selective formation of the β,γ-isomer, which might otherwise be difficult to obtain, highlighting how isomeric control is a sophisticated and active area of modern organic synthesis research. acs.org Similarly, catalytic systems have been developed where the selection of a specific phosphine (B1218219) ligand can direct the carbonylation of allenes to selectively produce either α,β- or β,γ-unsaturated esters, offering precise control over the isomeric form of the product. acs.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-9-7(8)5-6(2)3/h2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKVCLUVKIDLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167222 | |

| Record name | 3-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-19-2 | |

| Record name | 3-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenoic acid, 3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Butenoic Acid, 3 Methyl , Ethyl Ester

Established Esterification Pathways and Reaction Optimization

The final step in producing ethyl 3-methyl-3-butenoate typically involves the formation of the ester functional group. This can be achieved through direct reaction with the corresponding carboxylic acid or by converting a different ester into the desired ethyl form.

The most common method for synthesizing ethyl 3-methyl-3-butenoate is the direct esterification of 3-methyl-3-butenoic acid with ethanol (B145695). This reaction, known as Fischer esterification, is an acid-catalyzed equilibrium process. masterorganicchemistry.com To drive the reaction toward the product, ethanol is often used in excess as the solvent. masterorganicchemistry.com

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ethyl ester. masterorganicchemistry.com

Commonly used acid catalysts and their typical reaction conditions are summarized in the table below. Optimization of the reaction involves controlling the temperature, reaction time, and efficiently removing the water byproduct to shift the equilibrium towards the ester.

Table 1: Catalysts and Conditions for Fischer Esterification

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Refluxing ethanol, catalytic amount of H₂SO₄ | A strong, effective, and common catalyst. masterorganicchemistry.com |

| p-Toluenesulfonic Acid (TsOH) | Refluxing ethanol or toluene (B28343) with azeotropic removal of water | A solid catalyst that is easier to handle than sulfuric acid. masterorganicchemistry.com |

Transesterification is an alternative route to ethyl 3-methyl-3-butenoate, involving the conversion of a different ester of 3-methyl-3-butenoic acid (e.g., methyl 3-methyl-3-butenoate) into the ethyl ester. wikipedia.org This process is also catalyzed by either acids or bases. masterorganicchemistry.com

In a base-catalyzed transesterification, a catalytic amount of a base like sodium ethoxide is used. The ethoxide ion directly attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The subsequent elimination of the original alkoxide group (e.g., methoxide) yields the desired ethyl ester. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, where the alcohol (ethanol) attacks the protonated carbonyl of the starting ester. masterorganicchemistry.com Using ethanol as the solvent helps to drive the equilibrium towards the formation of the ethyl ester. masterorganicchemistry.com

Table 2: Comparison of Transesterification Catalysis

| Catalyst Type | Mechanism | Key Features |

|---|---|---|

| Base-Catalyzed (e.g., NaOCH₂CH₃) | Nucleophilic addition-elimination | Typically faster than acid-catalyzed reactions at lower temperatures. masterorganicchemistry.com |

| Acid-Catalyzed (e.g., H₂SO₄) | Protonation, nucleophilic addition, elimination | Reversible reaction; requires excess ethanol to favor product formation. masterorganicchemistry.com |

| Organocatalysts (e.g., N-heterocyclic carbenes) | Enhancement of alcohol nucleophilicity | Operate under mild conditions and tolerate various functional groups. organic-chemistry.org |

Precursor Chemistry and Derivatization Routes to 3-Methyl-3-butenoic Acid

The availability of the precursor, 3-methyl-3-butenoic acid, is crucial for the synthesis of its ethyl ester. This carboxylic acid can be prepared through several synthetic routes, primarily involving oxidation of the corresponding alcohol or carboxylation of organometallic compounds.

3-Methyl-3-butenoic acid can be synthesized via the oxidation of the primary alcohol, 3-methylbut-3-en-1-ol. The challenge in this reaction is to achieve oxidation to the carboxylic acid level without affecting the carbon-carbon double bond. A variety of oxidizing agents can be employed for this transformation.

The synthesis of the precursor alcohol, 3-methylbut-3-en-1-ol, is often achieved through the Prins reaction, which involves the condensation of isobutene and formaldehyde (B43269). nih.govgychbjb.com

Table 3: Oxidizing Agents for the Conversion of 3-Methylbut-3-en-1-ol

| Oxidizing Agent | Reaction Conditions | Selectivity |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to room temperature | Strong oxidant, can sometimes affect double bonds. |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Powerful oxidant; careful control of conditions is needed to avoid cleavage of the double bond. |

An alternative and powerful method for synthesizing 3-methyl-3-butenoic acid is through the carboxylation of an appropriate organometallic intermediate. researchgate.net This typically involves the reaction of a Grignard or organolithium reagent with carbon dioxide (CO₂), followed by an acidic workup.

The required organometallic reagent, such as isobutenyl magnesium bromide, is prepared from the corresponding isobutenyl halide (e.g., 3-bromo-2-methylpropene) and magnesium metal. google.com This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of CO₂. The resulting carboxylate salt is subsequently protonated during the acidic workup to yield 3-methyl-3-butenoic acid. nih.gov This method is highly effective for creating the carboxylic acid functional group. nih.gov

Chemo- and Stereoselective Synthesis Strategies

While 3-butenoic acid, 3-methyl-, ethyl ester is an achiral molecule, the principles of chemo- and stereoselectivity are important in related syntheses and in avoiding unwanted side reactions. Chemoselectivity is crucial in ensuring that reactions target the desired functional group while leaving others, such as the double bond, intact. For example, during the oxidation of 3-methylbut-3-en-1-ol, a chemoselective oxidizing agent is required that will not cleave the C=C bond.

In more complex synthetic routes that might build upon the ethyl 3-methyl-3-butenoate framework, stereoselective reactions could be employed. For instance, reactions involving the double bond, such as epoxidation or dihydroxylation, would lead to stereoisomers. The diastereoselective synthesis of ethyl (E)-3-methyl-3-phenylglycidate through the epoxidation of ethyl trans-β-methylcinnamate highlights how stereocontrol is achieved in similar α,β-unsaturated ester systems. researchgate.net While not directly applicable to the synthesis of the title compound, these strategies are fundamental in the broader context of organic synthesis involving unsaturated esters.

Enantioselective Preparations for Related Chiral Esters

The enantioselective synthesis of chiral β,γ-unsaturated esters, a class of compounds structurally related to ethyl 3-methyl-3-butenoate, is a significant challenge in organic chemistry. Researchers have developed several catalytic methods that yield these valuable building blocks with high levels of stereocontrol.

One prominent method is the palladium(II)-catalyzed asymmetric allylic esterification. nih.govorganic-chemistry.org This approach utilizes prochiral (Z)-2-alkene-1-ols, which are first converted to their corresponding trichloroacetimidate (B1259523) intermediates. organic-chemistry.org These intermediates then undergo a clean SN2′ substitution reaction with a variety of carboxylic acids in the presence of a chiral palladium(II) catalyst, such as (Rp,S)-[COP-OAc]2. nih.gov This process is notable for its high yields (typically 60-98%), excellent enantiomeric purities (86-99% ee), and exceptionally high branched-to-linear product ratios, which can exceed 800:1. organic-chemistry.org The reaction proceeds efficiently at room temperature with low catalyst loadings. organic-chemistry.orgscispace.com

Another powerful strategy involves the copper-catalyzed hetero-allylic asymmetric alkylation (h-AAA). organic-chemistry.org This method facilitates the chemo- and regioselective addition of Grignard reagents to 3-bromopropenyl esters. The use of a copper catalyst paired with a chiral ligand, such as Taniaphos, enables the formation of allylic esters with high yields and enantioselectivities. organic-chemistry.org This transformation is valued for its practicality in creating protected chiral allylic alcohols from readily available starting materials. organic-chemistry.org

Furthermore, copper-catalyzed allylic substitution has been successfully applied to α,β-unsaturated carboxylic esters that possess a γ-phosphate leaving group. nih.gov The reaction between these substrates and various alkylzinc reagents affords α-alkyl-β,γ-unsaturated esters. This transformation is characterized by high regioselectivity (SN2' over SN2) and excellent enantioselectivity, typically ranging from 87-97% ee. nih.gov

The table below summarizes key findings from these enantioselective preparations.

| Reaction Type | Substrate | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Palladium-Catalyzed Allylic Esterification | (Z)-2-Alken-1-ol trichloroacetimidate | 1 mol % [(Rp,S)-COP-OAc]2 | 3-Acyloxy-1-alkene | 60-98 | 86-99 | organic-chemistry.org |

| Copper-Catalyzed h-AAA | 3-Bromopropenyl ester | Cu catalyst with Taniaphos ligand | Allylic Ester | High | High | organic-chemistry.org |

| Copper-Catalyzed Allylic Substitution | γ-Phosphate α,β-unsaturated ester | Cu catalyst | α-Alkyl-β,γ-unsaturated ester | Not specified | 87-97 | nih.gov |

Asymmetric Approaches Leveraging Chiral Catalysts in Analogous Systems

The success of the syntheses described above hinges on the design and application of chiral catalysts. Asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry, providing a versatile platform for creating stereogenic centers. uwindsor.ca In these reactions, a transition metal catalyst, typically based on palladium, iridium, rhodium, or copper, forms a π-allyl intermediate with the substrate. scispace.comuwindsor.ca The chirality is then introduced by a chiral ligand coordinated to the metal center, which directs the subsequent nucleophilic attack to one of the two enantiotopic termini of the allyl fragment. uwindsor.ca

The choice of metal and ligand is critical for controlling both enantioselectivity and regioselectivity. For instance, iridium(I) η3-allyl intermediates, when paired with phosphoramidite (B1245037) ligands, tend to react with nucleophiles at the more substituted end of the allyl group. nih.gov In contrast, palladium-catalyzed systems can be tuned to favor either linear or branched products depending on the ligand and reaction conditions. uwindsor.ca

Chiral phosphoric acids represent another class of powerful catalysts used in asymmetric synthesis. mdpi.com These Brønsted acids can activate electrophiles, such as imines, by forming a chiral ion pair. In the asymmetric Friedel-Crafts alkylation of indoles, for example, a BINOL-derived chiral phosphoric acid can effectively control the facial selectivity of the nucleophilic attack on a trifluoromethyl ketone hydrate, leading to products with high enantiopurity. mdpi.com

The development of chiral ligands is a continuous area of research. Ligands such as BINAP, PHOX, Trost ligands, and various phosphoramidites have been instrumental in the advancement of asymmetric catalysis. uwindsor.caresearchgate.net These ligands create a well-defined chiral pocket around the metal center, which is essential for differentiating between prochiral faces or enantiotopic groups in the substrate, thereby ensuring high stereoselectivity in the final product. researchgate.net

The following table provides examples of chiral catalyst systems and their applications in transformations analogous to the synthesis of substituted butenoic esters.

| Catalyst System (Metal + Ligand) | Transformation Type | Substrate Class | Key Stereochemical Control Element | Reference |

|---|---|---|---|---|

| Palladium(II) + COP Ligand | Asymmetric Allylic Esterification | Allylic Trichloroacetimidates | Chiral ligand directs SN2' substitution on prochiral substrate. | nih.gov |

| Copper + Taniaphos | Asymmetric Allylic Alkylation | Allylic Bromides/Phosphates | Chiral phosphine (B1218219) ligand controls enantioselectivity of Grignard/alkylzinc addition. | organic-chemistry.org |

| Iridium + Phosphoramidite | Asymmetric Allylic Alkylation/Etherification | Allylic Carbonates/Alcohols | Ligand directs nucleophilic attack to the more-substituted end of the Ir-π-allyl intermediate. | nih.gov |

| Chiral Phosphoric Acid (BINOL-derived) | Asymmetric Friedel-Crafts Alkylation | Indoles and Ketone Hydrates | Forms a chiral ion pair with the electrophile, guiding the nucleophilic attack. | mdpi.com |

Advanced Analytical Characterization in Research of Unsaturated Esters

Spectroscopic Elucidation Techniques for Structural Determination

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-Butenoic acid, 3-methyl-, ethyl ester. These techniques probe the molecular framework and functional groups, offering a detailed portrait of the compound's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) protons (-O-CH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The protons on the double bond (=CH₂) would likely appear as singlets or finely split multiplets, and the allylic methylene protons (-CH₂-C=) would also have a characteristic chemical shift. The methyl group attached to the double bond (-C(CH₃)=) would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key expected resonances include the carbonyl carbon of the ester group, the two olefinic carbons of the double bond, the carbons of the ethyl ester group, the allylic methylene carbon, and the methyl carbon attached to the double bond.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~171 |

| C=CH₂ | - | ~142 |

| =CH₂ | ~4.9 (2H, s) | ~114 |

| -CH₂- (allylic) | ~3.0 (2H, s) | ~45 |

| -O-CH₂- | ~4.1 (2H, q) | ~61 |

| =C-CH₃ | ~1.8 (3H, s) | ~23 |

| -O-CH₂-CH₃ | ~1.2 (3H, t) | ~14 |

Note: The data in this table is predicted and serves as an estimation of the expected spectral values. Actual experimental values may vary.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. In the absence of a published experimental mass spectrum for this compound, general fragmentation patterns for unsaturated ethyl esters can be considered.

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) corresponding to its molecular weight (128.17 g/mol ). Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty rearrangement, if a gamma-hydrogen is available. The McLafferty rearrangement for ethyl esters typically produces a characteristic fragment ion at m/z 88. nih.govphytojournal.com The presence of the double bond and the methyl group will influence the fragmentation, potentially leading to allylic cleavage and other characteristic losses.

Expected Key Fragments in the EI Mass Spectrum of this compound:

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 128 | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [M - CH₃]⁺ | Loss of a methyl group |

| 83 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 55 | [C₄H₇]⁺ | Allylic cation from cleavage |

Note: This table represents expected fragmentation based on the structure and general principles of mass spectrometry of ethyl esters. The relative abundances of these ions would require experimental determination.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. scribd.com Unlike α,β-unsaturated esters where the C=O stretching frequency is lowered due to conjugation, this compound is a β,γ-unsaturated ester, so the C=O stretch should appear in the typical range for aliphatic esters (around 1735-1750 cm⁻¹). epdf.pub Other characteristic bands would include the C=C stretching vibration (around 1650 cm⁻¹), C-O stretching vibrations of the ester (in the 1300-1000 cm⁻¹ region), and various C-H stretching and bending vibrations for the sp², and sp³ hybridized carbons. epdf.pub

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be effective for identifying the key functional groups. The C=C double bond, being a symmetric and less polar bond, is expected to give a strong signal in the Raman spectrum. The C=O stretch would also be observable.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| C=O (Ester) | Stretch | 1735 - 1750 | Weak to Medium |

| C=C (Alkene) | Stretch | ~1650 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Medium |

| =C-H | Stretch | 3080 - 3010 | Medium |

| C-H (sp³) | Stretch | 2980 - 2850 | Medium |

Chromatographic Separation and Profiling Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures, including reaction byproducts and its own isomers, and for its quantification.

Gas chromatography (GC) is the primary method for the analysis of volatile compounds like ethyl esters. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the individual components in a mixture. tdx.cat The analysis of fatty acid ethyl esters by GC-MS is a well-established technique. nih.govresearchgate.net

For the analysis of this compound, a capillary GC column would be employed. Common stationary phases for separating fatty acid esters include those with varying polarities, such as columns coated with polysiloxanes (e.g., 5% phenyl methyl siloxane) or more polar phases like polyethylene (B3416737) glycol (wax-type columns). nih.gov The choice of column depends on the specific separation required, particularly if isomer resolution is critical.

Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly higher peak capacity and resolving power compared to conventional GC-MS, making it a powerful tool for analyzing complex samples containing numerous isomers. nih.gov This technique would be particularly useful for distinguishing this compound from other C₇H₁₂O₂ isomers that might be present.

A significant analytical challenge in the study of unsaturated esters is the separation of structural and geometric isomers, which often have very similar boiling points and polarities. vurup.sk this compound has several isomers, including ethyl tiglate (ethyl (E)-2-methyl-2-butenoate), ethyl angelate (ethyl (Z)-2-methyl-2-butenoate), and ethyl 2-methyl-3-butenoate.

Optimizing GC conditions is crucial for achieving baseline separation of these isomers. Key parameters to adjust include:

Stationary Phase Selection: The choice of the GC column's stationary phase is paramount. Highly polar "wax" columns or specialized phases designed for isomer separations, such as those incorporating cyanopropyl functionalities, can provide the necessary selectivity. For certain types of isomers, liquid crystalline stationary phases have shown excellent separation capabilities. vurup.sk

Temperature Program: A slow, optimized oven temperature ramp rate can enhance the separation of closely eluting compounds. gcms.cz

Chiral Stationary Phases: If enantiomeric separation is required (though this specific molecule is not chiral), specialized chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, would be necessary. gcms.czhplc.sk

The resolution of isomers is critical as their chemical and sensory properties can differ significantly. researchgate.net Therefore, the development of a robust and optimized chromatographic method is a prerequisite for the accurate characterization and quality control of this compound.

Quantitative Analysis Methodologies in Complex Matrices

The accurate quantification of specific unsaturated esters, such as this compound, within complex sample matrices presents a significant analytical challenge. The presence of interfering compounds can often obscure or alter the analytical signal, leading to inaccurate results. To overcome these matrix effects, several advanced quantitative methodologies are employed in research settings. These techniques are designed to ensure precision and accuracy in the determination of analyte concentrations.

Internal standard normalization is a robust technique used to correct for the loss of analyte during sample preparation and injection, as well as for variations in instrument response. In this method, a known amount of a compound, the internal standard (IS), is added to both the calibration standards and the unknown samples. The IS should be chemically similar to the analyte of interest but not naturally present in the sample. For the analysis of ethyl 3-methyl-3-butenoate, a suitable internal standard could be an ester with a similar volatility and chromatographic behavior, such as ethyl 3-methylbutanoate. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create the calibration curve. This normalization corrects for variations in sample volume and injection inconsistencies.

The standard addition method is particularly useful when the sample matrix is complex and cannot be easily replicated in the calibration standards. This technique involves adding known amounts of the analyte to the sample itself. The instrument response is then measured for the original sample and for the sample with the added analyte. By extrapolating the results back to a zero response, the initial concentration of the analyte in the sample can be determined. This method effectively compensates for matrix effects as the calibration is performed within the sample's own matrix.

To illustrate the application of the standard addition method for the quantification of this compound in a hypothetical fruit-based matrix, a series of experiments could be conducted. The following interactive data table represents a potential dataset from such an analysis.

Table 1: Hypothetical Data for Standard Addition Analysis of Ethyl 3-methyl-3-butenoate

| Sample | Volume of Sample (mL) | Concentration of Added Standard (mg/L) | Instrument Response (Peak Area) |

| 1 | 10 | 0 | 12500 |

| 2 | 10 | 2 | 18500 |

| 3 | 10 | 4 | 24500 |

| 4 | 10 | 6 | 30500 |

| 5 | 10 | 8 | 36500 |

By plotting the instrument response against the concentration of the added standard, a linear regression can be performed. The absolute value of the x-intercept of this plot would reveal the original concentration of this compound in the sample.

For volatile compounds like this compound, Multiple Headspace Extraction (MHE) is a powerful quantitative technique, especially for solid or complex liquid matrices where creating matrix-matched standards is not feasible. hpst.cz MHE is based on the principle of exhaustive extraction, where the headspace of a sample vial is repeatedly analyzed until the analyte is depleted. researchgate.net

The process involves sealing a sample in a vial, allowing it to equilibrate at a specific temperature, and then analyzing a portion of the headspace gas by gas chromatography (GC). hpst.czbrjac.com.br After the first analysis, the vial is vented and the process is repeated several times. The peak area of the analyte decreases with each subsequent extraction. The total amount of the analyte in the original sample can be calculated by summing the peak areas from all extractions to infinity. This is typically done by plotting the logarithm of the peak area against the extraction number and extrapolating to the total area. hpst.cz

This technique is advantageous as it is matrix-independent, meaning the calibration can be performed using an external standard without the need to replicate the complex sample matrix. hpst.cz The MHE technique is particularly useful for the determination of residual monomers in polymers or volatile flavor and fragrance compounds in food and beverages. hpst.cz

The following interactive data table shows hypothetical results from an MHE analysis of this compound from a polymer sample.

Table 2: Hypothetical Data from Multiple Headspace Extraction of Ethyl 3-methyl-3-butenoate

| Extraction Number | Peak Area of Ethyl 3-methyl-3-butenoate |

| 1 | 85430 |

| 2 | 41250 |

| 3 | 19910 |

| 4 | 9610 |

| 5 | 4640 |

From this data, the total peak area can be calculated, which is directly proportional to the total amount of this compound in the sample. This total area is then used for quantification against an external standard calibration curve.

Research Applications in Organic Synthesis and Polymer Science

Role as a Synthetic Building Block for Complex Organic Molecules

As a foundational unit, ethyl 3-methyl-3-butenoate provides a versatile scaffold for chemists to build upon, enabling the synthesis of intricate organic structures such as peptide mimics and specialized alcohols.

Precursor in Dipeptide Olefin Isostere Synthesis via Cross-Metathesis

One of the significant applications of butenoate esters is in the synthesis of dipeptide olefin isosteres, which are crucial tools in medicinal chemistry for creating peptides with improved stability and bioavailability. nih.gov The olefin metathesis reaction, a powerful method for forming carbon-carbon double bonds, is central to this process. harvard.edu

In a notable study, an approach to synthesizing a Pro-Gly dipeptide isostere was developed using intermolecular olefin cross-metathesis. nih.gov While this specific research utilized Methyl 3-butenoate as the C-terminal component, the methodology establishes a clear precedent for the utility of analogous butenoate esters like the ethyl variant. nih.govchemicalbook.com The reaction involves coupling an N-terminal cross-metathesis partner, such as a vinyl-substituted carbamate (B1207046) derived from an amino acid, with the butenoate ester. nih.gov This strategy has proven effective, affording the desired cross-product in high yields. nih.gov

| N-Terminal Partner | C-Terminal Partner (Analog) | Product | Yield | Reference |

|---|---|---|---|---|

| N-BOC-proline derived vinyl-carbamate | Methyl 3-butenoate | Pro-Gly Dipeptide Isostere | 83% | nih.gov |

Formation of Homoallylic Alcohols through Allylation

Homoallylic alcohols are valuable intermediates in the synthesis of natural products and pharmaceuticals. rsc.org Their synthesis is often achieved through allylation reactions, where an allyl group is added to a carbonyl compound. rsc.orgnii.ac.jp The terminal alkene in ethyl 3-methyl-3-butenoate presents a potential site for transformations that could lead to the formation of more complex alcohol structures. While direct use of ethyl 3-methyl-3-butenoate as a substrate in common allylation reactions to form homoallylic alcohols is not extensively documented, its functional groups are relevant to the broader chemistry of these molecules. organic-chemistry.orgresearchgate.net The synthesis of homoallylic alcohols often involves the reaction of aldehydes or ketones with various allylating agents, such as organoboronates or organotin compounds. rsc.orgresearchgate.net

Monomer in Polymer Chemistry Research

The presence of a polymerizable double bond allows ethyl 3-methyl-3-butenoate to act as a monomer, a building block for polymers. This opens avenues for creating new materials with potentially unique characteristics.

Radical Polymerization Techniques for Novel Polymeric Materials

Ethyl 3-methyl-3-butenoate, as a vinyl monomer, is a candidate for radical polymerization. This technique is a common and versatile method for synthesizing a wide range of polymers. ripublication.comnih.gov The process is typically initiated by a radical species, which reacts with the monomer to begin the formation of a polymer chain. Research into the radical polymerization of structurally similar monomers, such as ethyl methacrylate, provides insight into the potential behavior of ethyl 3-methyl-3-butenoate in such reactions. ripublication.comresearchgate.net These studies establish kinetic mechanisms and explore the effects of initiators and reaction conditions, which could be adapted for the polymerization of ethyl 3-methyl-3-butenoate to produce novel polymeric materials. ripublication.com

Development of Polymers with Enhanced Mechanical and Environmental Properties

The incorporation of monomers like ethyl 3-methyl-3-butenoate into polymers can influence their final properties. The ester group in the side chain can affect characteristics such as polarity, solubility, and thermal stability. Furthermore, the specific structure of the monomer can be chosen to impart enhanced mechanical strength or to improve the environmental profile of the resulting polymer, for instance, by creating materials that are more amenable to recycling or degradation.

Intermediate in the Synthesis of Specialized Chemical Compounds

Beyond its role in polymerization and as a direct building block, ethyl 3-methyl-3-butenoate and its structural isomers serve as valuable intermediates in the synthesis of other specialized chemicals. For example, the related compound ethyl 3-methyl-2-butenoate is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. nbinno.com The reactivity of the ester and alkene groups allows for a variety of chemical modifications, making these compounds versatile starting points for creating more complex molecules with specific industrial or biological functions. nbinno.com

Preparation of Agrochemical Precursors

Ethyl 3-methyl-3-butenoate is a key precursor in the synthesis of certain agrochemicals, particularly insecticides belonging to the pyrethroid class. google.com Pyrethroids are synthetic compounds structurally modeled after the natural insecticidal pyrethrins (B594832) found in chrysanthemum flowers. nih.gov They are valued in agriculture for their high efficacy against a broad range of insect pests and improved stability in outdoor environments. nih.gov

The primary role of ethyl 3-methyl-3-butenoate in this context is as a starting material for the production of its more stable, conjugated isomer, ethyl 3-methyl-2-butenoate. The conversion from a β,γ-unsaturated ester to an α,β-unsaturated ester is a critical step, as the latter is a more direct building block for the synthesis of the cyclopropane (B1198618) ring system characteristic of many pyrethroids. chemicalbook.com This isomerization can be promoted by catalysts such as iron carbonyls, which facilitate the migration of the double bond to a thermodynamically more favorable position in conjugation with the carbonyl group. chemicalbook.com

Once converted, the resulting α,β-unsaturated ester, ethyl 3-methyl-2-butenoate, serves as a crucial intermediate for creating the acid portion of pyrethroid insecticides. google.com This acid component is then esterified with a suitable alcohol moiety, such as 3-phenoxybenzyl alcohol, to yield the final active insecticidal compound. nih.gov The structural integrity of these precursors is vital for the biological activity of the final product.

Table 1: Key Intermediates in Pyrethroid Synthesis

| Compound Name | CAS Number | Role in Synthesis |

|---|---|---|

| 3-Butenoic acid, 3-methyl-, ethyl ester | 1617-19-2 | Precursor to the α,β-unsaturated isomer. chemicalbook.com |

| Ethyl 3-methyl-2-butenoate | 638-10-8 | Direct intermediate for the pyrethroid acid moiety. google.com |

| 3-Phenoxybenzyl alcohol | 13826-35-2 | Common alcohol component for esterification. nih.gov |

Role in the Synthesis of Technical Products

In addition to its role in agrochemical synthesis, this compound and its derivatives are valuable intermediates in the broader field of organic synthesis for the production of various technical products. Technical products, in this context, refer to specialized chemical compounds manufactured for industrial, non-pharmaceutical, and non-agrochemical applications.

The deuterated form of its isomer, Ethyl 3-Methyl-2-butenoate-d6, is noted as a compound useful in organic synthesis, indicating the utility of this carbon skeleton in building complex molecules for research and development. cymitquimica.com Esters of this nature are often employed as building blocks or synthons. For instance, the related methyl ester, methyl 3-butenoate, is used in the synthesis of dipeptide olefin isosteres through intermolecular olefin cross-metathesis reactions. chemicalbook.com This highlights the potential of such unsaturated esters to participate in carbon-carbon bond-forming reactions to create sophisticated molecules for materials science and other technical applications.

While specific, large-scale industrial polymers or technical products derived directly from ethyl 3-methyl-3-butenoate are not extensively documented in publicly available literature, its chemical structure makes it a candidate for polymerization reactions and as a monomer for specialty polymers. Its primary documented utility remains as a versatile intermediate, often transformed into its α,β-unsaturated isomer to leverage the reactivity of the conjugated system for subsequent synthetic steps. chemicalbook.com

Environmental Chemistry and Atmospheric Fate Studies of Unsaturated Esters

Atmospheric Degradation Pathways and Reaction Products

Kinetics and Mechanisms of Reactions with Hydroxyl (OH) Radicals

No studies detailing the rate coefficients, reaction mechanisms, or products for the gas-phase reaction of hydroxyl radicals with ethyl 3-methyl-3-butenoate were found in the scientific literature.

Ozonolysis Processes and Formation of Bicarbonyl Compounds

There is no available data on the kinetics or products of the ozonolysis of ethyl 3-methyl-3-butenoate. The reaction with ozone is a potential degradation pathway for unsaturated compounds, typically leading to the cleavage of the carbon-carbon double bond and the formation of carbonyl compounds. For ethyl 3-methyl-3-butenoate, this reaction would be expected to produce formaldehyde (B43269) and ethyl 3-oxobutanoate, but experimental verification and kinetic measurements are absent from the literature.

Reactions with Chlorine (Cl) Atoms

The kinetics and mechanisms of the gas-phase reaction between chlorine atoms and ethyl 3-methyl-3-butenoate have not been studied.

Determination of Atmospheric Lifetimes and Environmental Residence

Without kinetic data for the reactions with major atmospheric oxidants (OH, O3, NO3, Cl), the atmospheric lifetime and environmental residence time of ethyl 3-methyl-3-butenoate cannot be calculated.

Application of Relative Rate Methods in Gas-Phase Studies

While the relative rate method is a common and reliable experimental technique used to determine the rate coefficients for gas-phase reactions of VOCs with atmospheric oxidants, no studies have been published that apply this method to ethyl 3-methyl-3-butenoate.

Temperature Dependence of Reaction Rate Coefficients

No information is available regarding the temperature dependence of the reaction rate coefficients for the atmospheric degradation of ethyl 3-methyl-3-butenoate. Such data is necessary to accurately model its atmospheric behavior under different temperature conditions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways, transition states, and intermediates. nih.gov For 3-Butenoic acid, 3-methyl-, ethyl ester, such calculations can elucidate the mechanisms of various important reactions.

Key Applications:

Polymerization Reactions: Theoretical studies, often employing Density Functional Theory (DFT), can model the self-initiation and propagation steps in the thermal polymerization of unsaturated esters. For instance, studies on related acrylate (B77674) esters have used DFT to investigate the formation of diradical intermediates from [4+2] and [2+2] cycloaddition reactions, identifying the most probable pathways for chain initiation. nih.govresearchgate.net A similar approach for this compound would involve calculating the energy barriers for the formation of dimers and the subsequent hydrogen abstraction steps that lead to monoradical species capable of initiating polymerization. nih.gov

Addition Reactions: The reactivity of the carbon-carbon double bond can be explored by modeling the addition of various reagents. Quantum chemical calculations can determine the activation energies and reaction enthalpies for processes like hydrogenation, halogenation, or Michael additions.

Hydrolysis: The mechanism of ester hydrolysis (both acid- and base-catalyzed) can be studied by calculating the structures and energies of tetrahedral intermediates and transition states. This provides a fundamental understanding of the compound's stability in aqueous environments.

Computational methods trace reaction pathways by identifying transition states, which are first-order saddle points on the potential energy surface. nih.gov By calculating the energy difference between reactants, transition states, and products, the feasibility and kinetics of a proposed mechanism can be evaluated. nih.govnih.gov

Table 7.1: Theoretical Approaches for Reaction Mechanism Analysis

| Reaction Type | Computational Method | Key Parameters Calculated | Insights Gained |

|---|---|---|---|

| Thermal Polymerization | Density Functional Theory (DFT) | Transition state energies, intermediate structures, reaction enthalpies | Identification of initiation mechanism (e.g., diradical formation) nih.govresearchgate.net |

| Ester Hydrolysis | Ab initio methods (e.g., MP2), DFT with solvent models | Activation energy barriers, geometries of tetrahedral intermediates | Understanding of stability and degradation kinetics in aqueous media |

Molecular Modeling Approaches for Predicting Chemical Behavior

Molecular modeling encompasses a range of computational techniques used to predict the physical, chemical, and thermodynamic properties of molecules. These methods are valuable for estimating the behavior of this compound without the need for extensive experimental measurements. unipd.itresearchgate.net

Property Prediction:

Thermophysical Properties: Models based on statistical mechanics, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can accurately predict properties like density and viscosity for pure fluids and mixtures over various temperatures and pressures. researchgate.net These models use parameters derived from the molecular structure to forecast macroscopic behavior.

Spectroscopic Properties: Quantum mechanical calculations can predict spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra can aid in the interpretation of experimental data.

Reactivity Descriptors: Conceptual DFT provides reactivity indices like electronegativity, hardness, and Fukui functions. These descriptors help predict the most likely sites for nucleophilic or electrophilic attack on the molecule, offering insights into its chemical reactivity.

The table below compares computed properties for this compound and its structural isomer, ethyl 3,3-dimethylacrylate, highlighting the ability of molecular modeling to distinguish between similar structures.

Table 7.2: Selected Computed Properties of C7H12O2 Isomers

| Property | This compound | Ethyl 3,3-dimethylacrylate | Reference |

|---|---|---|---|

| Molecular Weight | 128.17 g/mol | 128.17 g/mol | nih.govnih.gov |

| XLogP3 | 1.9 | 1.9 | nih.govnih.gov |

| Hydrogen Bond Donor Count | 0 | 0 | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 2 | 2 | nih.govnih.gov |

| Rotatable Bond Count | 4 | 4 | nih.govnih.gov |

Theoretical Studies on Conformational Adaptability and Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, theoretical studies are essential for identifying the most stable conformers and understanding the energy barriers between them. youtube.com

Methodology:

Potential Energy Surface (PES) Scanning: The primary computational technique involves systematically rotating specific dihedral angles (torsional angles) and calculating the molecule's potential energy at each step. This process maps out the potential energy surface and identifies energy minima (stable conformers) and maxima (transition states for rotation). researchgate.net

Key Rotational Axes: For this compound, the key single bonds for conformational analysis are the C-C bond between the carbonyl group and the adjacent CH2 group, and the C-O bond of the ester.

Analysis of Interactions: The relative energies of different conformers are determined by various through-space interactions, including steric hindrance (e.g., gauche vs. anti arrangements of bulky groups) and electrostatic interactions. lumenlearning.comyoutube.com For example, an anti-conformation, where bulky groups are 180° apart, is typically lower in energy than a gauche conformation where they are 60° apart. youtube.com

A theoretical study on the related methyl propanoate molecule revealed that the lowest energy conformations occurred at specific CCCO torsional angles, demonstrating the importance of such analyses for understanding molecular flexibility. researchgate.net

Table 7.3: Illustrative Conformational Analysis of the C2-C3 Bond in this compound

| Dihedral Angle (O=C-C-C) | Conformation Type | Relative Energy (Conceptual) | Key Interaction |

|---|---|---|---|

| 180° | Anti-periplanar | Lowest | Steric hindrance is minimized |

| 120° | Eclipsed (Synclinal) | High | Torsional strain from eclipsing groups |

| 60° | Gauche (Synclinal) | Intermediate | Moderate steric interaction |

Prediction of Environmental Degradation Pathways through Computational Chemistry

Computational chemistry offers a proactive approach to assessing the environmental fate of chemical compounds by predicting their likely degradation pathways. researchgate.net For this compound, theoretical models can simulate reactions with key environmental oxidants and predict the products of hydrolysis, providing crucial data for environmental risk assessment.

Simulated Degradation Pathways:

Atmospheric Oxidation: The primary degradation route in the atmosphere is often initiated by reaction with hydroxyl (•OH) radicals. Computational models can calculate the rate constants for •OH addition to the double bond or hydrogen abstraction from the alkyl groups. By comparing the activation energies for different reaction sites, the most favorable pathway can be identified.

Hydrolysis: As mentioned in section 7.1, the stability of the ester bond towards hydrolysis can be modeled computationally. By calculating the energy barriers for the reaction under neutral, acidic, and basic conditions, the compound's persistence in aquatic environments can be estimated.

Biodegradation: While more complex, computational methods can provide initial insights into potential biodegradation. Molecular docking simulations can predict whether the molecule can fit into the active site of common metabolic enzymes, such as esterases, suggesting its susceptibility to enzymatic degradation. dovepress.com

Theoretical studies on the thermal decomposition of similar esters, like methyl butanoate and ethyl propanoate, have successfully identified multiple reaction pathways and calculated their respective energy barriers, leading to the formation of smaller molecules like CO, CO2, and various hydrocarbons. researchgate.netacs.orgresearchgate.net This type of analysis is directly applicable to predicting the thermal and environmental degradation of this compound.

Conclusion and Future Research Directions

Advancements and Remaining Challenges in Synthesis and Reactivity

Recent years have witnessed notable progress in the synthesis of unsaturated esters, including methodologies that could be adapted for 3-Butenoic acid, 3-methyl-, ethyl ester. Transition metal-catalyzed reactions, for instance, have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. However, challenges persist, particularly in achieving stereoselective synthesis of related compounds, which can be a significant hurdle when specific isomeric forms are required for particular applications. purdue.edu

A key challenge lies in the development of catalytic systems that can operate under mild conditions with high turnover numbers and excellent functional group tolerance. For this compound, the presence of the terminal double bond offers a reactive handle for various transformations, but its selective functionalization in the presence of the ester group remains a significant synthetic challenge. Future research should focus on the design of novel catalysts that can differentiate between these two functional groups, enabling more precise and efficient synthetic routes.

Exploration of Novel Transformation Pathways and Catalytic Systems

The reactivity of the double bond in this compound is a fertile ground for the exploration of novel transformation pathways. Beyond traditional addition reactions, opportunities exist for the development of innovative catalytic cycles that can lead to the formation of complex molecular architectures. For instance, metathesis reactions could provide a pathway to novel polymers and macrocycles. purdue.edu

The development of new catalytic systems is paramount to unlocking these novel transformations. This includes the exploration of catalysts based on earth-abundant and non-toxic metals, which aligns with the principles of green chemistry. Furthermore, the use of cooperative catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with a single catalyst, holds immense promise. Future research in this area could lead to the discovery of unprecedented reactions and the synthesis of novel compounds derived from this compound.

Development of Advanced Analytical Tools for Complex System Analysis

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound requires the development and application of advanced analytical tools. In-situ spectroscopic techniques, such as ReactIR and Raman spectroscopy, can provide real-time information about the concentration of reactants, intermediates, and products, offering valuable insights into the reaction pathway.

Moreover, the analysis of complex reaction mixtures, which may contain multiple isomers and byproducts, necessitates the use of high-resolution separation techniques, such as multidimensional gas chromatography and liquid chromatography, coupled with mass spectrometry. These advanced analytical platforms can provide a comprehensive picture of the reaction landscape, enabling the identification of minor components and the elucidation of complex reaction networks. Future research should focus on the integration of these advanced analytical tools with automated reaction platforms to accelerate the discovery and optimization of new reactions.

Potential for Green Chemistry Approaches in its Production and Utilization

The principles of green chemistry provide a framework for the development of more sustainable and environmentally friendly chemical processes. mit.edunih.govdergipark.org.tr For the production of this compound, this entails the use of renewable feedstocks, the replacement of hazardous reagents and solvents, and the minimization of waste generation. mit.edu

Future research in this area should focus on the development of biocatalytic routes for the synthesis of this compound, using enzymes or whole-cell systems. Biocatalysis offers the potential for high selectivity and operation under mild conditions, often in aqueous media. Additionally, the use of alternative energy sources, such as microwave and ultrasound irradiation, can enhance reaction rates and reduce energy consumption. nih.gov The implementation of these green chemistry approaches will be crucial for the sustainable production and utilization of this compound.

Integrated Experimental and Computational Methodologies for Comprehensive Understanding

A truly comprehensive understanding of the chemistry of this compound can be achieved through the integration of experimental and computational methodologies. nih.gov Computational chemistry, particularly density functional theory (DFT), can be used to model reaction mechanisms, predict reaction outcomes, and design new catalysts.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization process. For example, computational screening can be used to identify promising catalyst candidates, which can then be synthesized and tested in the laboratory. This synergistic approach can provide a deeper understanding of the fundamental principles that govern the reactivity of this compound and pave the way for the development of new and innovative applications.

Q & A

Basic Research Questions

Q. What are the optimal GC-MS parameters for detecting 3-Butenoic acid, 3-methyl-, ethyl ester in complex matrices like fermented beverages?

- Methodology :

-

Column Selection : Use a polar capillary column (e.g., DB-WAX, 60 m × 0.25 mm × 0.25 µm) to enhance separation of volatile esters .

-

Temperature Program : Start at 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 10 min) to resolve co-eluting compounds .

-

Ionization Mode : Electron Impact (EI) at 70 eV; monitor ions m/z 88 (base peak for ethyl esters) and 102 (characteristic fragment for branched-chain esters) .

-

Sample Preparation : Liquid-liquid extraction with dichloromethane or solid-phase microextraction (SPME) for headspace analysis .

Q. How is this compound synthesized in laboratory settings?

- Methodology :

- Esterification : React 3-methyl-3-butenoic acid with ethanol under acid catalysis (e.g., H₂SO₄, 0.5% w/w) at reflux (78°C) for 6–8 hours. Monitor progress via FT-IR for disappearance of the –COOH peak (~1700 cm⁻¹) .

- Purification : Neutralize the catalyst, extract with ethyl acetate, and distill under reduced pressure (boiling point ~160–165°C at 760 mmHg) .

- Yield Optimization : Use molar ratios of 1:2 (acid:alcohol) and molecular sieves to remove water, improving yields to >85% .

Advanced Research Questions

Q. How can metabolic pathway analysis elucidate the role of this compound in microbial fermentation?

- Methodology :

-

Strain Screening : Use lactic acid bacteria (LAB) or yeast strains (e.g., Saccharomyces cerevisiae) in controlled fermentations. Measure ester production via GC-MS at 24-hour intervals .

-

Metabolite Correlation : Apply Spearman’s rank correlation to link ester concentrations with precursor metabolites (e.g., L-allothreonine, fatty acids) .

-

Pathway Mapping : Use KEGG or MetaCyc databases to identify enzymes (e.g., alcohol acyltransferases) involved in ester biosynthesis .

Q. What statistical methods resolve contradictions in flavor profiles of this compound across different studies?

- Methodology :

- Multivariate Analysis : Perform Principal Component Analysis (PCA) on GC-MS datasets to distinguish variance sources (e.g., substrate composition, microbial strains) .

- Partial Least Squares-Discriminant Analysis (PLS-DA) : Identify key variables (e.g., pH, fermentation time) driving ester concentration differences between studies .

- Meta-Analysis : Pool OAV data from multiple studies (e.g., jujube brandy vs. grape juice) and apply ANOVA with Tukey’s post-hoc test to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.